

An In-depth Technical Guide to Nisoldipine-d6: Chemical Structure and Properties

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Compound of Interest

Compound Name: Nisoldipine-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Nisoldipine-d6**, a deuterated analog of the calcium channel blocker Nisoldipine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Chemical Identity and Structure

Nisoldipine-d6 is the isotopically labeled version of Nisoldipine, where six hydrogen atoms have been replaced by deuterium. This labeling is typically on the isobutyl group, which enhances its utility as an internal standard in quantitative bioanalytical assays.

The chemical structure of **Nisoldipine-d6** is:

- IUPAC Name: 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
- Synonyms: Nisoldipine D6, 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2][3]

The core structure is a 1,4-dihydropyridine ring, which is characteristic of this class of calcium channel blockers.

Physicochemical Properties

The physicochemical properties of **Nisoldipine-d6** are crucial for its handling, formulation, and analytical method development. As specific experimental data for the deuterated form is limited, the properties of the parent compound, Nisoldipine, are provided as a close reference. Deuterium substitution has a minimal impact on most bulk physical properties.

Table 1: Physicochemical Properties of Nisoldipine and **Nisoldipine-d6**

Property	Nisoldipine-d6	Nisoldipine
CAS Number	1285910-03-3[2][4]	63675-72-9
Molecular Formula	C20H18D6N2O6	C20H24N2O6
Molecular Weight	394.46 g/mol	388.42 g/mol
Appearance	Solid	Yellow crystalline substance
Melting Point	Not explicitly reported	151-152 °C
Solubility	Soluble in Acetonitrile	Practically insoluble in water; Soluble in ethanol; Soluble in DMSO and DMF
Purity	≥95%, ≥99% deuterated forms (d1-d6)	≥99%

Mechanism of Action and Signaling Pathway

Nisoldipine, the parent compound of **Nisoldipine-d6**, is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This action prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway for Nisoldipine's action is depicted below:



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Nisoldipine's mechanism of action on vascular smooth muscle cells.

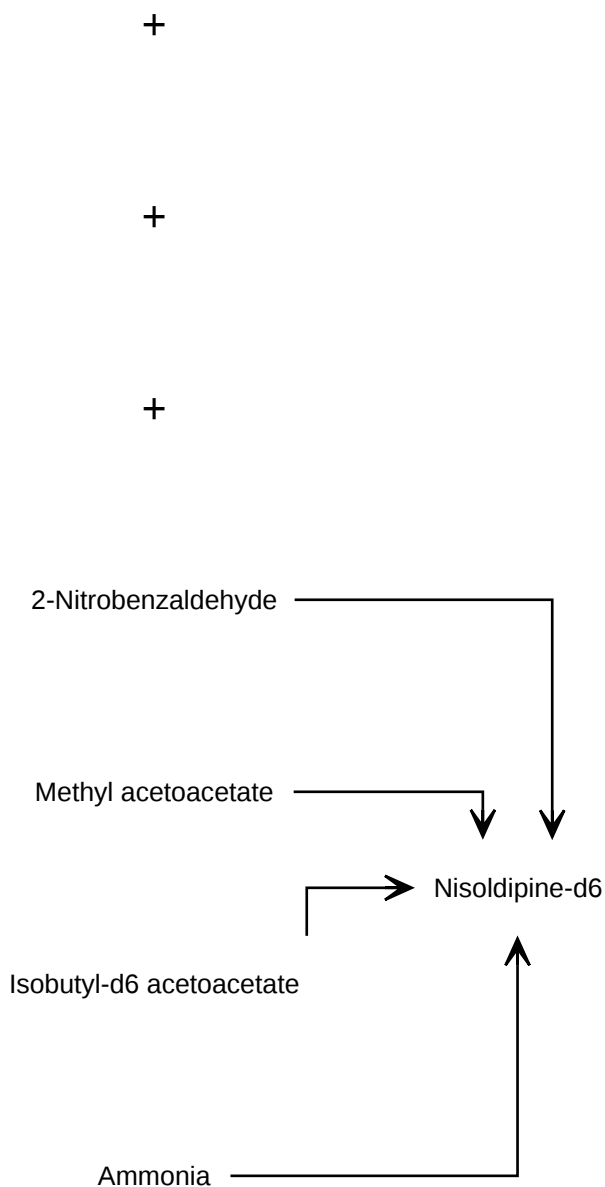
Experimental Protocols

Due to the proprietary nature of pharmaceutical development, specific, detailed synthesis and analysis protocols for **Nisoldipine-d6** are not readily available in the public domain. However, this section provides representative experimental methodologies based on the well-established Hantzsch dihydropyridine synthesis and common analytical techniques where deuterated internal standards are employed.

Representative Synthesis of a Dihydropyridine (Hantzsch Synthesis)

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to produce dihydropyridine rings. A deuterated analog like **Nisoldipine-d6** would be synthesized by using a deuterated starting material, in this case, deuterated isobutanol to form the corresponding deuterated β -keto ester.

Reaction Scheme:



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General Hantzsch synthesis scheme for **Nisoldipine-d6**.

Illustrative Protocol:

- Preparation of Isobutyl-d6 Acetoacetate: React deuterated isobutanol (isobutanol-d6) with diketene to yield isobutyl-d6 acetoacetate.

- **Condensation Reaction:** In a round-bottom flask, combine 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), isobutyl-d6 acetoacetate (1 equivalent), and a source of ammonia such as ammonium hydroxide (excess) in a suitable solvent like methanol or ethanol.
- **Reflux:** Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation:** After the reaction is complete, cool the mixture to room temperature. The product, **Nisoldipine-d6**, may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final crystalline product.

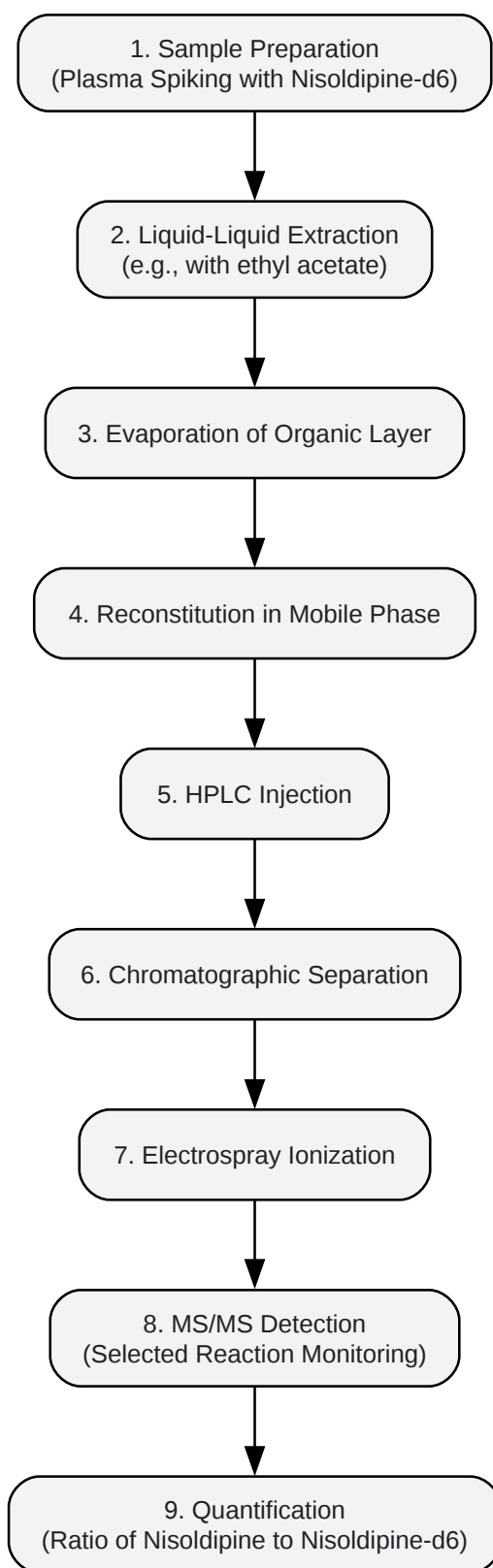
Quantification of Nisoldipine in Human Plasma using LC-MS/MS with Nisoldipine-d6 as an Internal Standard

This protocol describes a typical bioanalytical method for the quantification of Nisoldipine in a biological matrix, utilizing **Nisoldipine-d6** to correct for matrix effects and variations in extraction and ionization.

Table 2: LC-MS/MS Parameters for Nisoldipine Analysis

Parameter	Value
Chromatographic System	High-Performance Liquid Chromatography (HPLC) system
Column	C18 reversed-phase column (e.g., 5 μ m, 250 x 4.6 mm)
Mobile Phase	Methanol:Water (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	40 μ L
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), positive mode
Monitored Transitions	Nisoldipine: [M+H] ⁺ → fragment ion(s) Nisoldipine-d6: [M+D] ⁺ → fragment ion(s)

Experimental Workflow:



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Workflow for the quantification of Nisoldipine using LC-MS/MS.

Detailed Protocol:

- **Sample Preparation:** To a 1 mL aliquot of human plasma, add a known concentration of **Nisoldipine-d6** solution (internal standard).
- **Extraction:** Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex the mixture for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
- **Evaporation:** Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 200 µL of the mobile phase.
- **Analysis:** Inject an aliquot of the reconstituted sample into the LC-MS/MS system and acquire data in the selected reaction monitoring (SRM) mode.
- **Quantification:** Construct a calibration curve by plotting the peak area ratio of Nisoldipine to **Nisoldipine-d6** against the concentration of Nisoldipine standards. The concentration of Nisoldipine in the plasma samples is then determined from this calibration curve.

Conclusion

Nisoldipine-d6 is an essential tool for the accurate quantification of Nisoldipine in biological matrices. Its synthesis is based on established chemical principles, and its application in analytical methods like LC-MS/MS is critical for pharmacokinetic and drug metabolism studies. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and relevant experimental methodologies for researchers and professionals in the pharmaceutical sciences.

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